molecular formula C14H11NO B12811176 8-Methyldibenzo(b,f)(1,4)oxazepine CAS No. 55113-22-9

8-Methyldibenzo(b,f)(1,4)oxazepine

Cat. No.: B12811176
CAS No.: 55113-22-9
M. Wt: 209.24 g/mol
InChI Key: KQLZLXUHKFVMTF-UHFFFAOYSA-N
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Description

8-Methyldibenzo(b,f)(1,4)oxazepine is a heterocyclic compound that belongs to the dibenzooxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring. The presence of a methyl group at the 8th position further distinguishes it from other dibenzooxazepine derivatives. Compounds in this family are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyldibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale cyclocondensation reactions using similar starting materials. The use of catalysts such as copper can enhance the efficiency of these reactions. Additionally, methods like the Ugi four-component reaction followed by intramolecular O-arylation have been employed to produce dibenzooxazepine derivatives .

Chemical Reactions Analysis

Types of Reactions: 8-Methyldibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted dibenzooxazepine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyldibenzo(b,f)(1,4)oxazepine involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, influencing neurotransmitter release and uptake. The compound’s effects on calcium channels and histamine receptors have also been documented, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

    Dibenzo(b,f)(1,4)oxazepine: The parent compound without the methyl group.

    Dibenzo(b,e)(1,4)oxazepine: An isomer with a different ring fusion pattern.

    Dibenzo(c,f)(1,2)oxazepine: Another isomer with a distinct ring structure.

Uniqueness: 8-Methyldibenzo(b,f)(1,4)oxazepine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors, making it a valuable compound for drug development .

Properties

CAS No.

55113-22-9

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methylbenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)15-9-11-4-2-3-5-13(11)16-14/h2-9H,1H3

InChI Key

KQLZLXUHKFVMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C=N2

Origin of Product

United States

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